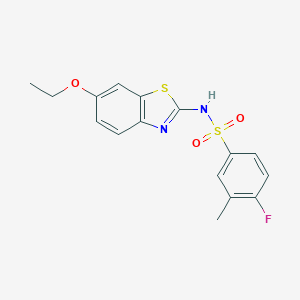
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is responsible for regulating salt and water transport across cell membranes.
作用機序
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide is a potent inhibitor of the CFTR channel. CFTR channels are responsible for regulating salt and water transport across cell membranes. In CF patients, mutations in the CFTR gene result in the production of defective CFTR channels that are unable to regulate salt and water transport properly. This compound binds to a specific site on the CFTR channel and blocks the flow of ions through the channel. By inhibiting CFTR channels, this compound can improve the function of CFTR channels in CF patients with certain mutations.
Biochemical and Physiological Effects:
This compound has been shown to improve the function of CFTR channels in CF patients with certain mutations. This compound has also been shown to inhibit the activity of other ion channels such as the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC). This compound has been shown to reduce inflammation and mucus production in the lungs of CF patients. This compound has also been shown to reduce the severity of secretory diarrhea in animal models.
実験室実験の利点と制限
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide is a potent and selective inhibitor of the CFTR channel. This compound has been extensively studied and has been shown to be effective in improving the function of CFTR channels in CF patients with certain mutations. This compound has also been used as a tool compound to study the physiological and pathophysiological roles of CFTR channels in various tissues and organs. However, this compound has limitations in terms of its specificity and off-target effects. This compound has been shown to inhibit the activity of other ion channels such as ENaC and CaCC, which may limit its therapeutic potential.
将来の方向性
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has potential therapeutic applications in CF and other diseases. Future research should focus on optimizing the pharmacological properties of this compound, such as its specificity and bioavailability. Future research should also focus on evaluating the safety and efficacy of this compound in preclinical and clinical studies. In addition, future research should explore the potential of this compound as a tool compound to study the physiological and pathophysiological roles of CFTR channels in various tissues and organs. Overall, this compound has the potential to be a valuable therapeutic agent for CF and other diseases, and further research is needed to fully understand its therapeutic potential.
合成法
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-hydroxyaniline with 4-fluorobenzenesulfonyl chloride. The resulting product is then purified using column chromatography to obtain this compound in high purity. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in CF. This compound has been shown to improve the function of CFTR channels in CF patients with certain mutations. This compound has also been used as a tool compound to study the physiological and pathophysiological roles of CFTR channels in various tissues and organs. This compound has been used in preclinical studies to evaluate its potential as a therapeutic agent for other diseases such as polycystic kidney disease, secretory diarrhea, and pancreatic cancer.
特性
分子式 |
C12H9ClFNO3S |
|---|---|
分子量 |
301.72 g/mol |
IUPAC名 |
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO3S/c13-11-7-9(3-6-12(11)16)15-19(17,18)10-4-1-8(14)2-5-10/h1-7,15-16H |
InChIキー |
PPGMDHPWICKRAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
正規SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)
![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)
![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)
![6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)
![5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B280911.png)
![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280914.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280922.png)
